cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid
CAS No.:
Cat. No.: VC15796291
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO4 |
|---|---|
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | (1S,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m0/s1 |
| Standard InChI Key | BKMZZZVRNHEHLG-QPUJVOFHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]2C[C@]2(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s core structure consists of a bicyclo[4.1.0]heptane system, a fused bicyclic framework comprising a cyclohexane ring bridged with a single carbon atom (Figure 1). The "aza" designation indicates the replacement of one carbon atom with nitrogen at position 3. The Boc group () is attached to the nitrogen, while the carboxylic acid () resides at position 1. The cis-configuration ensures that the Boc and carboxylic acid groups occupy adjacent spatial positions on the same face of the bicyclic system.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (1S,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | 241.28 g/mol |
| InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m0/s1 |
| SMILES | CC(C)(C)OC(=O)N1CCC2CC2(C1)C(=O)O |
| PubChem CID | 92135501 |
The stereochemistry is critical for its biological activity, as the cis arrangement influences binding affinity to target proteins .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols for cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid are proprietary, analogous methods for related bicyclic compounds provide insight. A plausible route involves:
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Formation of the Bicyclic Framework: Starting from norbornene derivatives, aziridination or cycloaddition reactions introduce the nitrogen atom .
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Boc Protection: The amine group is protected using di-tert-butyl dicarbonate () under basic conditions to prevent undesired side reactions during subsequent steps.
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Oxidation to Carboxylic Acid: Selective oxidation of a methyl or hydroxymethyl group at position 1 yields the carboxylic acid functionality.
Challenges in Synthesis
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Stereochemical Control: Achieving the cis configuration requires chiral catalysts or resolution techniques, as diastereomers may form during cyclization .
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Functional Group Compatibility: The Boc group’s stability under acidic conditions necessitates careful selection of reaction media to avoid premature deprotection.
Applications in Scientific Research
Pharmaceutical Development
The compound’s rigid structure mimics natural ligands for G-protein-coupled receptors (GPCRs), making it a candidate for orexin receptor modulation. Orexin receptors (OX₁ and OX₂) regulate sleep-wake cycles and feeding behavior, and bicyclic amines are known antagonists . By serving as a scaffold, this compound aids in structure-activity relationship (SAR) studies to optimize drug potency and selectivity.
Chemical Biology
Its bicyclic framework is employed in photolabeling experiments to map binding sites on enzymes or receptors. The carboxylic acid group allows conjugation to fluorescent tags or affinity probes, enabling visualization of target engagement in cellular assays.
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Protective Measures
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Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory.
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Ventilation: Use fume hoods to minimize inhalation risks.
Research Findings and Future Directions
Discontinuation and Market Status
Despite being discontinued by suppliers like CymitQuimica, demand persists among researchers due to its utility in synthesizing novel neuroactive compounds. The discontinuation likely reflects challenges in large-scale production rather than diminished scientific interest.
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